2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9N3O5 and a molecular weight of 215.163 g/mol . This compound features a pyrazole ring substituted with methoxy and nitro groups, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by nitration and methoxylation reactions. The synthetic route may include:
Condensation Reaction: Starting with a suitable pyrazole derivative, the condensation reaction is carried out under controlled conditions to form the core structure.
Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrolyzed acids .
Scientific Research Applications
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. Pathways involved may include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid include:
2-(3-methoxy-1H-pyrazol-1-yl)propanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid: Has a different side chain, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 512809-67-5) is an organic compound with the molecular formula and a molecular weight of approximately 215.16 g/mol. This compound features a unique structure that includes a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including condensation reactions followed by methoxylation and nitration. The processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.0039 |
Compound B | Escherichia coli | 0.025 |
Compound C | Bacillus subtilis | 0.0048 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells. The nitro group can be reduced to form reactive intermediates that may inhibit key enzymatic pathways or disrupt cellular processes.
Study on Antibacterial Activity
A study published in MDPI examined the antibacterial activity of various pyrazole derivatives, including our compound of interest. The findings indicated that the presence of the nitro group significantly enhances the antibacterial properties compared to similar compounds lacking this functional group .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other pyrazole derivatives:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
2-(3-methoxy-1H-pyrazol-1-yl)propanoic acid | Lacks nitro group | Lower activity |
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | Lacks methoxy group | Affected solubility |
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid | Different side chain | Distinct properties |
This analysis highlights the significance of specific functional groups in determining the biological activity of pyrazole-based compounds.
Properties
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIOJTWKOZSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208865 | |
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-67-5 | |
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.